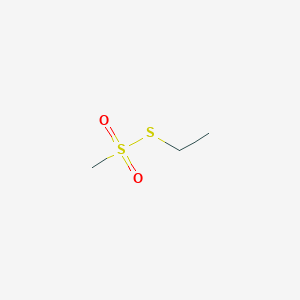

Ethyl Methanethiosulfonate

Description

Properties

IUPAC Name |

1-methylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYCFBWPSFFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542530 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-76-7 | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Methanethiosulfonate chemical properties for researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties and applications of Ethyl Methanethiosulfonate (EMTS). This document outlines its core chemical attributes, experimental protocols for its use in protein modification, and its role in advanced research techniques.

Core Chemical Properties

This compound (EMTS), with the CAS number 2043-76-7, is a sulfhydryl-reactive compound extensively used in biochemical research.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2043-76-7 | [1] |

| Molecular Formula | C3H8O2S2 | [1] |

| Molecular Weight | 140.23 g/mol | [1] |

| Boiling Point | 101°C at 4 mm Hg | |

| Density | 1.2531 g/cm³ | |

| Appearance | Clear Colourless Oil | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |

| Stability | Water-sensitive. Should be stored in a refrigerator. |

Reactivity and Applications in Research

This compound is a valuable tool for protein chemistry, primarily due to its specific and rapid reactivity with thiol groups of cysteine residues to form mixed disulfides.[1] This reaction is reversible, as the disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT).

The primary application of EMTS and other methanethiosulfonate (MTS) reagents is in a technique known as the Substituted Cysteine Accessibility Method (SCAM).[2][3][4] SCAM is a powerful method for probing the structure and function of proteins, particularly ion channels and transporters.[3][4] In SCAM, a cysteine residue is introduced at a specific position in a protein, and the accessibility of this engineered cysteine to MTS reagents is assessed to infer information about the protein's architecture and conformational changes.[2][3]

Experimental Protocols

While specific experimental conditions can vary depending on the protein of interest and the research question, the following provides a general protocol for the use of this compound in protein modification, based on the principles of the Substituted Cysteine Accessibility Method.

Objective: To assess the accessibility of an engineered cysteine residue in a protein expressed in a cellular system.

Materials:

-

Cells expressing the cysteine-mutant protein of interest.

-

This compound (EMTS) stock solution (e.g., 100 mM in DMSO).

-

Extracellular recording solution (buffer appropriate for the cell type).

-

Reducing agent solution (e.g., 10 mM Dithiothreitol (DTT) in buffer).

-

Quenching solution (e.g., L-cysteine in buffer).

-

Wash buffer.

Procedure:

-

Cell Preparation: Culture cells expressing the protein of interest to an appropriate density.

-

Baseline Measurement: Measure the baseline activity of the protein (e.g., ion channel current, transporter activity) in the extracellular recording solution.

-

Reduction of Disulfide Bonds (Optional): If the engineered cysteine may have formed disulfide bonds, pre-treat the cells with a reducing agent like DTT to ensure the thiol group is available for reaction. Wash thoroughly to remove the reducing agent.

-

EMTS Application: Dilute the EMTS stock solution to the desired final concentration (typically in the low millimolar range, e.g., 1-5 mM) in the extracellular recording solution and apply it to the cells for a defined period (e.g., 1-5 minutes).

-

Quenching: Stop the reaction by washing the cells with a quenching solution containing a small thiol-containing molecule like L-cysteine to react with any remaining EMTS.

-

Wash: Thoroughly wash the cells with the extracellular recording solution to remove the quenching solution and any byproducts.

-

Post-Modification Measurement: Measure the activity of the protein again. A change in activity compared to the baseline suggests that the cysteine residue was accessible to and modified by EMTS.

-

Reversibility Check (Optional): To confirm that the observed effect is due to the formation of a disulfide bond, apply a reducing agent like DTT and measure the protein activity again. A return to the baseline activity indicates that the modification was reversible.

Visualizing Chemical and Experimental Processes

To further elucidate the utility of this compound, the following diagrams illustrate its reaction mechanism and its application in a typical experimental workflow.

Safety and Handling

Researchers should handle this compound with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] As it is water-sensitive, it should be stored in a tightly sealed container in a refrigerator and protected from moisture. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. rupress.org [rupress.org]

- 5. fishersci.com [fishersci.com]

Understanding the reactivity of Ethyl Methanethiosulfonate with cysteine

An In-depth Technical Guide to the Reactivity of Ethyl Methanethiosulfonate with Cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EMTS) is a member of the methanethiosulfonate (MTS) class of chemical reagents. These compounds are highly valuable in biochemistry and molecular biology due to their specific reactivity with sulfhydryl (thiol) groups, which are characteristic of the amino acid cysteine. The reaction between EMTS and a cysteine residue results in a stable, covalent modification known as S-thiolation. This specific and rapid reaction makes EMTS an indispensable tool for probing protein structure, studying enzyme function, analyzing the redox state of cells, and developing novel therapeutic strategies.[1][2] This guide provides a detailed examination of the core reaction mechanism, kinetics, experimental protocols, and applications of EMTS in scientific research.

The Core Reaction: S-thiolation of Cysteine

The fundamental interaction between this compound and cysteine is a thiol-disulfide exchange reaction.[3][4] The process is a form of nucleophilic substitution where the deprotonated thiol group of cysteine (the thiolate anion, RS⁻) acts as the nucleophile.

Key characteristics of the reaction include:

-

High Specificity: Under mild physiological conditions (pH 6.5-7.5), the reaction is highly selective for cysteine's sulfhydryl group over other amino acid side chains.[5]

-

Mechanism: The nucleophilic thiolate attacks the sulfur atom of the MTS group in EMTS. This leads to the cleavage of the sulfur-sulfur bond and the formation of a new, stable mixed disulfide bond between the ethyl group and the cysteine residue.

-

Byproducts: The primary byproduct of this reaction is methanesulfinic acid (CH₃SO₂H). This small molecule is generally non-reactive with proteins and does not interfere with most subsequent analyses.[1][5]

-

Reversibility: A significant advantage of this modification is its reversibility. The newly formed disulfide bond can be cleaved by adding common laboratory reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which restores the original cysteine thiol.[5]

Figure 1. S-thiolation of Cysteine by EMTS.

Reaction Kinetics and Influencing Factors

The reaction between MTS reagents and thiols is exceptionally rapid.[1][5] Several factors critically influence the reaction rate:

-

pH and Thiolate Formation: The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction proceeds faster at pH values approaching or exceeding the pKₐ of the cysteine's sulfhydryl group (typically ~8.3), where a greater fraction of cysteine residues are deprotonated.

-

Intrinsic Reactivity: MTS reagents possess a high intrinsic reactivity towards thiols, with second-order rate constants generally in the range of 10⁵ M⁻¹s⁻¹.[1][5]

-

Cysteine Accessibility: In the context of proteins, the rate of modification is governed by the accessibility of the cysteine residue to the solvent and the EMTS molecule. Cysteines buried within the protein's hydrophobic core or sterically hindered sites will react much more slowly, if at all.[6]

-

Local Environment: The electrostatic environment surrounding the cysteine residue can influence its pKₐ and reactivity. Nearby positively charged amino acid residues can lower the thiol pKₐ, increasing the concentration of the reactive thiolate at neutral pH and thus accelerating the reaction.

Quantitative Data Summary

The key parameters associated with the EMTS-cysteine reaction are summarized below for easy reference.

| Parameter | Value / Description | Reference/Notes |

| Reaction Type | Nucleophilic Substitution / Thiol-Disulfide Exchange | Thiolate attacks the MTS disulfide bond.[5] |

| Reactive Groups | Cysteine Sulfhydryl (-SH) & Methanethiosulfonate (-SO₂-S-R) | Highly specific for thiols at physiological pH. |

| Key Product | Mixed Disulfide (Protein-S-S-CH₂CH₃) | A stable, covalent modification. |

| Key Byproduct | Methanesulfinic Acid (CH₃SO₂H) | Small, generally non-interfering molecule.[5] |

| General Rate Constant | ~10⁵ M⁻¹s⁻¹ | General value for MTS reagents, indicating a very fast reaction. |

| Optimal pH | pH 7.0 - 8.5 | Rate increases with pH as the cysteine thiol deprotonates. |

| Reversibility | Yes | Cleavable by reducing agents (e.g., DTT, β-mercaptoethanol).[5] |

Experimental Protocols

Precise experimental design is crucial for obtaining reliable data. Below are detailed methodologies for key experiments involving EMTS.

Protocol 1: Quantification of Cysteine Modification via LC-MS

This protocol allows for the precise determination of the extent and rate of modification of a specific cysteine residue in a protein or peptide.

Objective: To quantify the conversion of a cysteine-containing peptide to its ethyl-disulfide adduct over time.

Materials:

-

This compound (EMTS), stored as a 1 M stock in DMSO at -20°C.[7]

-

Purified cysteine-containing protein or peptide.

-

Reaction Buffer: e.g., 50 mM Phosphate buffer, pH 7.4.

-

Quenching Solution: 10% Formic Acid or 5% Trifluoroacetic Acid (TFA).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the protein/peptide in the Reaction Buffer to a final concentration of 10-50 µM.

-

Prepare a fresh working solution of EMTS in Reaction Buffer. The final concentration should be in excess (e.g., 10-fold molar excess) of the thiol concentration to ensure pseudo-first-order kinetics.

-

-

Reaction Initiation:

-

Equilibrate the protein/peptide solution to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding the EMTS working solution. Mix thoroughly but gently. Start a timer immediately.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a tube containing the ice-cold Quenching Solution. Acidification protonates the remaining thiols, effectively stopping the reaction.[4]

-

-

LC-MS Analysis:

-

Analyze each quenched time-point sample by LC-MS.

-

Use a suitable C18 reverse-phase column to separate the unmodified peptide from the EMTS-modified peptide.

-

The EMTS modification will result in a specific mass shift (+62 Da for the -S-S-CH₂CH₃ adduct).

-

Monitor the extracted ion chromatograms (EICs) for the mass-to-charge ratios (m/z) of both the unmodified and modified species.

-

-

Data Analysis:

-

Integrate the peak areas for the unmodified (A_unmodified) and modified (A_modified) peptides at each time point.

-

Calculate the percentage of modification at each time point: % Modified = [A_modified / (A_modified + A_unmodified)] * 100.

-

Plot the percentage of modification versus time. The data can be fitted to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

-

Figure 2. Workflow for LC-MS based quantification.

Protocol 2: Monitoring Thiol Consumption with Ellman's Reagent (DTNB)

This colorimetric assay provides an alternative method to monitor the reaction by quantifying the disappearance of free thiols.

Objective: To measure the rate of free thiol consumption upon reaction with EMTS.

Materials:

-

All materials from Protocol 5.1 (excluding LC-MS).

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

UV-Vis Spectrophotometer.

Methodology:

-

Setup: Prepare parallel reaction tubes as described in Protocol 5.1.

-

Reaction and Quenching: Initiate the reaction. At each time point, instead of quenching with acid, add an aliquot of the reaction mixture to a cuvette containing a solution of DTNB in a suitable buffer (e.g., pH 8.0).

-

Measurement: The DTNB reacts almost instantaneously with any remaining free thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.[3]

-

Quantification: Immediately measure the absorbance of the solution at 412 nm.

-

Data Analysis: The absorbance is proportional to the concentration of free thiols remaining. Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the thiol concentration.[3] Plot the concentration of free thiols versus time to determine the reaction rate.

Applications in Research and Drug Development

The specific and controllable reactivity of EMTS makes it a versatile tool in several advanced research areas:

-

Substituted Cysteine Accessibility Method (SCAM): This powerful technique is used to map the topology and conformational changes of proteins, particularly ion channels.[2] By systematically replacing residues with cysteine and testing their reactivity with MTS reagents like EMTS, researchers can determine which parts of the protein are exposed to the solvent in different functional states.[2][7]

-

Redox Proteomics: EMTS can be used to "cap" or block free cysteine residues in a protein sample. This allows researchers to distinguish between cysteines that were originally in a reduced state versus those that were oxidized (e.g., part of a disulfide bond). This is a key step in workflows designed to identify and quantify oxidative post-translational modifications.[8][9]

-

Enzyme Inhibition and Activity Modulation: Modifying a critical cysteine residue in an enzyme's active site with EMTS can modulate or inhibit its activity. This can be used to study enzyme mechanisms or as a strategy for developing covalent inhibitors.[6]

-

Drug Delivery Systems: The principle of thiol-disulfide exchange is leveraged in redox-responsive drug delivery.[3] Nanoparticles can be designed to release a therapeutic payload in the highly reducing intracellular environment (high glutathione concentration), where disulfide bonds formed by reagents like EMTS would be cleaved.[3]

Conclusion

This compound is a potent and specific reagent for the chemical modification of cysteine residues. Its rapid reaction kinetics, high selectivity for thiols, and the reversible nature of the resulting disulfide bond make it an invaluable tool for researchers. From elucidating the complex architecture of membrane proteins to quantifying the redox state of the proteome, the applications of EMTS continue to expand, driving innovation in fundamental biology and therapeutic development. A thorough understanding of its reactivity and the factors that control it is essential for its effective use in the laboratory.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Methanethiosulfonate for studying protein structure and function

An In-depth Technical Guide to Ethyl Methanethiosulfonate for Studying Protein Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (EMTS) is a sulfhydryl-reactive chemical probe belonging to the methanethiosulfonate (MTS) family of reagents. It is a powerful tool for investigating protein structure and function by selectively modifying the side chains of cysteine residues. This guide provides a comprehensive overview of EMTS, including its chemical properties, mechanism of action, and its primary applications in protein science. We detail its use in the Substituted Cysteine Accessibility Method (SCAM) for mapping protein topology and exploring conformational changes. Furthermore, this document provides detailed experimental protocols for protein modification and subsequent analysis by mass spectrometry, structured quantitative data for easy reference, and visual diagrams of key workflows and mechanisms to facilitate understanding.

Introduction to this compound (EMTS)

EMTS is a small, membrane-permeable molecule that reacts with high specificity and rapidity with thiol groups, such as those found in the amino acid cysteine.[1][2] This reaction, known as thiol-alkylation, results in the formation of a stable mixed disulfide bond between the protein and an ethylthio (-S-CH₂CH₃) group. The small size and reactivity of EMTS make it an excellent probe for assessing the solvent accessibility of cysteine residues within a protein's three-dimensional structure.

The reaction is reversible through the application of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, which allows for controlled experiments and the restoration of native protein function if desired.[1] Due to their high reactivity and specificity, EMTS and other MTS reagents are preferred over other sulfhydryl modifiers like iodoacetates or maleimides for achieving stoichiometric modification under mild physiological conditions.[1]

Chemical Properties of EMTS:

Mechanism of Action

EMTS reacts with the thiolate anion (R-S⁻) of a cysteine residue in a nucleophilic substitution reaction. The thiolate attacks the sulfur atom of the thiosulfonate group in EMTS, displacing the methanesulfinate ion (CH₃SO₂⁻) and forming an ethyl disulfide bond with the cysteine.

The reaction can be summarized as: Protein-SH + CH₃SO₂-S-CH₂CH₃ → Protein-S-S-CH₂CH₃ + CH₃SO₂H

This modification adds an ethylthio group to the cysteine residue, increasing its mass by approximately 61 Da and altering the local steric and electronic environment.

Caption: Chemical reaction of EMTS with a protein cysteine residue.

Applications in Protein Structure and Function Studies

The primary application of EMTS and related MTS reagents is the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the secondary and tertiary structure of proteins, particularly membrane proteins like ion channels and transporters.[1][3]

Substituted Cysteine Accessibility Method (SCAM)

SCAM provides information about the solvent exposure of specific amino acid residues.[1][3] The general workflow is as follows:

-

Site-Directed Mutagenesis: The native protein, often with its accessible native cysteines removed or replaced, is mutated to introduce a single cysteine residue at a position of interest.[4]

-

Expression: The cysteine mutant is expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[4]

-

Modification: The expressed protein is exposed to an MTS reagent like EMTS.

-

Functional or Structural Analysis: The effect of the modification is measured.

-

Functional: For ion channels, a change in current (inhibition or activation) upon modification indicates that the introduced cysteine is accessible to the reagent.[1][4] By testing accessibility from either the extracellular or intracellular side with membrane-impermeant MTS reagents, the topology of the protein can be mapped.[5]

-

Structural/Biochemical: The modification can be detected by a mass shift using mass spectrometry or by a protection assay, where the EMTS-modified cysteine will not react with a subsequent, bulkier reporter thiol reagent (e.g., a fluorescent or biotinylated maleimide).[3][5]

-

SCAM can be used to:

-

Map the topology of membrane proteins, identifying transmembrane, extracellular, and intracellular domains.[3]

-

Identify the amino acid residues that line a channel pore or a transporter translocation pathway.[1]

-

Detect conformational changes associated with protein function (e.g., channel gating, transporter cycling, or receptor activation) by observing changes in cysteine accessibility in different functional states.[4][6]

Probing Drug and Ligand Binding Sites

EMTS can be used to identify residues within a binding pocket. If a cysteine introduced into a putative binding site becomes inaccessible to EMTS in the presence of a ligand or drug, it provides strong evidence that the residue is part of, or is sterically shielded by, the binding site. This approach was successfully used to study the serotonin transporter.[1]

Quantitative Data

The following tables summarize key quantitative parameters for MTS reagents.

Table 1: Reactivity and Stability of MTS Reagents

| Parameter | Value / Observation | Reference(s) |

| Intrinsic Reactivity with Thiols | ~10⁵ M⁻¹ sec⁻¹ | [1] |

| Solution Preparation | Should be dissolved immediately prior to use. | [1] |

| Recommended Solvent | DMSO for non-water-soluble variants; water for charged variants. | [1] |

| Stability in Aqueous Solution | Hydrolyzes over time; half-life is pH-dependent. | [1] |

| Half-life of MTSET (pH 7.0, 20°C) | ~12 minutes | [1] |

| Half-life of MTSES (pH 7.0, 20°C) | ~370 minutes | [1] |

| Reversibility | Modification is reversible with reducing agents (DTT, β-mercaptoethanol). | [1] |

Table 2: Typical Experimental Parameters

| Parameter | Typical Value | Reference(s) |

| Reagent Concentration | 1-2 mM (can be adjusted based on reactivity and protein) | [4] |

| Protein Concentration | Stoichiometric modification can be achieved even at mM concentrations. | [1] |

| Reaction Time | Varies from seconds to minutes depending on accessibility and reactivity. | [6] |

| Temperature | Typically performed on ice (4°C) or at room temperature. | [1][4] |

| pH | Typically performed at or near physiological pH (7.0 - 7.4). | [1] |

Experimental Protocols

Protocol 1: General Protein Modification with EMTS

This protocol describes a general procedure for labeling a purified protein with EMTS.

Materials:

-

Purified protein containing at least one cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

This compound (EMTS).

-

Anhydrous DMSO.

-

Reducing agent (e.g., DTT) for control reactions or reversal.

-

Desalting column or dialysis membrane for removing excess reagent.

Procedure:

-

Protein Preparation: If the protein has been stored in a buffer containing reducing agents, it must be removed by dialysis or buffer exchange prior to the labeling reaction.

-

EMTS Stock Solution: Prepare a fresh 100 mM stock solution of EMTS in anhydrous DMSO immediately before use.

-

Labeling Reaction:

-

Add the EMTS stock solution to the protein solution to achieve a final EMTS concentration that is typically a 5- to 20-fold molar excess over the concentration of cysteine residues.

-

Note: The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at 4°C or 30 minutes at room temperature with gentle mixing.

-

-

Quenching and Reagent Removal:

-

(Optional) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine.

-

Remove excess, unreacted EMTS and the methanesulfinic acid byproduct using a desalting column, spin filtration, or dialysis against the desired buffer.

-

-

Verification: Confirm the modification using mass spectrometry (see Protocol 2).

Protocol 2: Analysis of EMTS-Modified Proteins by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the covalent modification and identify the site(s) of labeling.[7]

Materials:

-

EMTS-modified protein sample (from Protocol 1).

-

Mass spectrometer (e.g., Q-TOF or Orbitrap).

-

(For bottom-up analysis) Protease (e.g., Trypsin), reduction/alkylation reagents (DTT, iodoacetamide), and formic acid.

Procedure A: Intact Mass Analysis (Top-Down)

-

Desalt the modified protein sample into a buffer compatible with MS (e.g., containing volatile salts like ammonium acetate).

-

Infuse the sample directly into the mass spectrometer using electrospray ionization (ESI).

-

Acquire the mass spectrum of the intact protein.

-

Compare the measured mass of the modified protein to the unmodified control. A successful modification will result in a mass increase of ~61.0 Da (C₂H₅S) for each labeled cysteine.

Procedure B: Peptide Mapping (Bottom-Up)

-

Proteolytic Digestion:

-

Denature the modified protein sample.

-

Reduce any remaining disulfide bonds with DTT and alkylate the newly freed cysteines with iodoacetamide to prevent disulfide scrambling.

-

Digest the protein into smaller peptides using a protease like trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide digest with formic acid.

-

Separate the peptides using liquid chromatography (LC) coupled to the mass spectrometer.

-

Analyze the peptides using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

-

Specify a variable modification on cysteine residues corresponding to the mass of the ethylthio group (+61.0 Da).

-

The search results will identify the specific cysteine-containing peptides that were modified, pinpointing the exact location of EMTS labeling.[8]

-

Caption: General experimental workflow for the SCAM technique.

Application in Drug Development

Understanding the structure and dynamic conformational states of a therapeutic target is crucial for rational drug design. EMTS and the SCAM technique provide a powerful means to:

-

Validate Binding Pockets: Confirm the location of drug binding sites by demonstrating protection of engineered cysteines from EMTS modification upon drug binding.

-

Elucidate Mechanism of Action: Differentiate between allosteric and competitive inhibitors by mapping conformational changes induced by drug binding at sites distant from the active site.

-

Screen for Modulators: Develop high-throughput functional screens where the accessibility of a strategically placed cysteine to EMTS is used as a readout for the binding of channel- or transporter-modulating compounds.

Caption: Workflow for using EMTS to validate a drug binding site.

Conclusion

This compound is a versatile and highly effective chemical probe for the study of protein structure and function. Its specificity for cysteine residues, combined with its reversible nature, makes it an indispensable tool for researchers. The Substituted Cysteine Accessibility Method, powered by EMTS and other MTS reagents, has provided invaluable insights into the architecture and dynamic nature of complex proteins, particularly membrane-bound channels and transporters. The protocols and data presented in this guide offer a solid foundation for the successful application of EMTS in elucidating protein mechanisms and advancing drug discovery efforts.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. scbt.com [scbt.com]

- 3. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. msvision.com [msvision.com]

- 8. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine-Specific Modification with Ethyl Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for the specific chemical modification of cysteine residues in proteins using Ethyl Methanethiosulfonate (EMTS). It is intended to serve as a technical resource for researchers in proteomics, structural biology, and drug discovery.

Introduction to Cysteine Modification and this compound

Cysteine, with its unique sulfhydryl (-SH) group, is a highly reactive amino acid residue that plays critical roles in protein structure, function, and regulation. The nucleophilic nature of the cysteine thiol makes it a prime target for specific chemical modification. This compound (EMTS) is a thiol-reactive reagent that covalently modifies cysteine residues with high specificity. This modification introduces an ethylthio (-S-S-CH₂CH₃) group, forming a mixed disulfide bond.

The ability to specifically modify cysteine residues with reagents like EMTS has been instrumental in advancing our understanding of protein structure-function relationships. A prominent application is the Substituted Cysteine Accessibility Method (SCAM), which is used to probe the accessibility of specific residues within a protein, providing insights into protein conformation and dynamics, particularly in membrane proteins like ion channels.[1] Furthermore, the strategic placement of cysteine residues through site-directed mutagenesis, followed by modification with MTS reagents, allows for the investigation of ligand binding sites and the mechanisms of drug action.

Chemical Principles of EMTS Modification

The reaction between EMTS and a cysteine residue is a specific and rapid process that results in the formation of a disulfide bond.[2]

Reaction Mechanism

The core of the reaction is the nucleophilic attack of the deprotonated cysteine thiol (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group in EMTS. This results in the formation of a mixed disulfide bond between the cysteine residue and an ethyl group, with the concomitant release of methanesulfinic acid.

Caption: Chemical reaction of this compound with a cysteine residue.

Specificity and Reaction Conditions

The reaction of EMTS is highly specific for cysteine residues under mild conditions. The rate of modification is dependent on the pH of the reaction buffer, as the deprotonated thiolate anion is the reactive species. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol (around pH 7.5-8.5). The accessibility of the cysteine residue within the protein's three-dimensional structure is also a critical factor; buried cysteines will react much slower or not at all compared to surface-exposed residues.

Applications in Research and Drug Development

The specific modification of cysteine residues by EMTS and other MTS reagents has a range of applications in both basic research and drug discovery.

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly the lining of ion channel pores and crevices on protein surfaces.[1] The method involves:

-

Site-directed mutagenesis: A residue of interest is mutated to a cysteine.

-

Functional expression: The mutant protein is expressed in a suitable system (e.g., Xenopus oocytes).

-

Application of MTS reagent: The expressed protein is exposed to an MTS reagent like EMTS.

-

Functional measurement: The effect of the modification on protein function (e.g., ion channel conductance) is measured.

A functional effect of the MTS reagent indicates that the introduced cysteine is accessible to the aqueous environment. By systematically applying this method to different residues, a map of the accessible surfaces can be generated. The size and charge of different MTS reagents can provide further information about the dimensions and electrostatic environment of the accessible region.[3]

Probing Drug Binding Sites

EMTS and other MTS reagents can be used to investigate the binding sites of drugs and other small molecules. If a drug protects a cysteine residue from modification by an MTS reagent, it suggests that the drug binds at or near that residue. This "protection assay" can provide valuable information for understanding drug-receptor interactions and for the rational design of new therapeutic agents.[3]

Enzyme Inhibition and Activity Modulation

Cysteine residues are often found in the active sites of enzymes. Modification of a catalytic cysteine with EMTS can lead to irreversible inhibition of the enzyme. This can be used to identify essential cysteine residues and to study enzyme mechanisms. Conversely, in some cases, modification may lead to an enhancement of protein function.[3]

Experimental Protocols

The following are generalized protocols for the use of EMTS in protein modification studies. Specific parameters may need to be optimized for the protein and experimental system of interest.

Protocol for SCAM using Two-Electrode Voltage-Clamp in Xenopus Oocytes

This protocol describes a typical SCAM experiment to assess the accessibility of a cysteine residue in an ion channel expressed in Xenopus oocytes.

Caption: Experimental workflow for a SCAM experiment.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the cysteine-mutant ion channel

-

Two-electrode voltage-clamp setup

-

Perfusion system

-

Recording solution (e.g., ND96)

-

This compound (EMTS) stock solution (e.g., 1 M in DMSO)

-

Agonist/modulator solutions as required for the specific ion channel

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the cRNA encoding the cysteine-mutant ion channel.

-

Incubate the oocytes for 2-5 days to allow for protein expression.

-

-

Two-Electrode Voltage-Clamp Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential appropriate for the ion channel being studied (e.g., -80 mV).

-

Continuously perfuse the oocyte with the recording solution.

-

-

Baseline Measurement:

-

Elicit currents by applying the appropriate agonist or voltage protocol.

-

Record stable baseline currents before the application of EMTS.

-

-

EMTS Application:

-

Prepare a fresh working solution of EMTS in the recording solution. A typical concentration is in the range of 100 µM to 1 mM. For example, a study on GABA-A receptors used 300 µM EMTS.[3]

-

Apply the EMTS solution to the oocyte for a defined period (e.g., 30 seconds to 2 minutes).

-

-

Post-Modification Measurement:

-

Wash out the EMTS with the recording solution.

-

Elicit and record currents again using the same protocol as in the baseline measurement.

-

-

Data Analysis:

-

Compare the current amplitude and/or kinetics before and after EMTS application.

-

A significant change in the current suggests that the cysteine residue was modified by EMTS and is therefore accessible.

-

Protocol for Protein Labeling with EMTS for Mass Spectrometry Analysis

This protocol outlines the general steps for labeling a purified protein with EMTS and preparing it for analysis by mass spectrometry to confirm the modification.

Materials:

-

Purified protein containing one or more cysteine residues

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (EMTS)

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

Desalting column or dialysis cassette

-

Reagents for protein digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Protein Preparation:

-

Ensure the purified protein is in a buffer free of thiol-containing reagents. If necessary, perform a buffer exchange.

-

Determine the protein concentration.

-

-

Labeling Reaction:

-

Add EMTS to the protein solution to a final concentration typically in a 10- to 100-fold molar excess over the protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted EMTS.

-

-

Removal of Excess Reagents:

-

Remove excess EMTS and quenching reagent by desalting or dialysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature, reduce (if disulfide bonds are to be analyzed), and alkylate the protein sample.

-

Digest the protein into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the data for peptides containing a mass shift corresponding to the addition of an ethylthio group (+60.02 Da) on cysteine residues.

-

Data Presentation

The following table summarizes qualitative and quantitative data on the effects of various n-alkyl-methanethiosulfonate reagents on the function of α1β3M286Cγ2L GABA-A receptors, as an example of data obtained from SCAM experiments.[3]

| MTS Reagent | Concentration | Exposure Time | Effect on GABA Sensitivity | Effect on Etomidate Modulation |

| Methyl-MTS | Not specified | Not specified | No significant change | Not specified |

| Ethyl-MTS | 300 µM | 30 seconds | No significant change | Increased |

| n-Propyl-MTS | Not specified | Not specified | Persistently increased | Decreased |

| n-Butyl-MTS | Not specified | Not specified | Persistently increased | Decreased |

| n-Hexyl-MTS | Not specified | Not specified | Persistently increased | Decreased |

| n-Octyl-MTS | Not specified | Not specified | Smaller persistent increase | Smaller decrease |

| n-Decyl-MTS | Not specified | Not specified | Smaller persistent increase | Smaller decrease |

Data adapted from Fantasia et al., J Med Chem, 2020.[3]

Conclusion

This compound is a valuable tool for the specific modification of cysteine residues in proteins. Its application in techniques such as SCAM has provided significant insights into protein structure and function. For professionals in drug development, EMTS and related reagents offer a powerful approach to elucidate drug binding sites and mechanisms of action. The protocols and principles outlined in this guide provide a solid foundation for the successful application of EMTS in a variety of research contexts. Careful optimization of reaction conditions and appropriate analytical methods are crucial for obtaining reliable and informative results.

References

- 1. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Methanethiosulfonate: A Technical Guide to Reversible Thiol Modification

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Ethyl Methanethiosulfonate (EMTS) has emerged as a valuable tool in chemical biology and drug development for the selective and reversible modification of cysteine residues in proteins. Its ability to form a mixed disulfide bond with the thiol group of cysteine allows for the transient modulation of protein function, making it an ideal reagent for studying the role of specific cysteine residues in protein activity, structure, and signaling pathways. This technical guide provides an in-depth overview of the core principles of EMTS chemistry, detailed experimental protocols for its application, and a summary of its use in probing cellular signaling pathways.

Introduction to this compound (EMTS)

This compound (CH₃SO₂SC₂H₅) is a member of the methanethiosulfonate (MTS) family of reagents, known for their high reactivity and specificity towards sulfhydryl groups. The reaction of EMTS with a protein thiol results in the formation of an S-ethylated mixed disulfide, effectively capping the cysteine residue. A key feature of this modification is its reversibility; the disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, restoring the native cysteine.[1][2] This reversible nature distinguishes EMTS from irreversible thiol-modifying reagents like N-ethylmaleimide (NEM) and iodoacetamide.[3][4]

The molecular formula of this compound is C₃H₈O₂S₂, and it has a molecular weight of 140.23 g/mol .[5][6]

Mechanism of Thiol Modification

The reaction between EMTS and a cysteine thiol is a nucleophilic substitution where the thiolate anion (Cys-S⁻) of the cysteine residue attacks the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond (Cys-S-S-Et) and the release of methanesulfinic acid.[2] The reaction is highly specific for thiols under mild physiological conditions.[1][2]

Quantitative Data

The reactivity of MTS reagents with thiols is generally rapid. While specific kinetic data for EMTS is not abundantly available in the literature, the intrinsic reactivity of MTS reagents with thiols is on the order of 10⁵ M⁻¹s⁻¹.[2] The reaction rate is dependent on several factors, including pH, temperature, and the accessibility of the cysteine residue within the protein structure.

Table 1: General Reaction Parameters for MTS Reagents

| Parameter | Value/Condition | Reference(s) |

| Reaction Rate Constant | ~10⁵ M⁻¹s⁻¹ (for MTS reagents) | [2] |

| Optimal pH | 7.0 - 8.5 | [3][7] |

| Typical Concentration | 1 - 10 mM | [2] |

| Reaction Time | 1 - 5 minutes | [2] |

| Reversal Reagent | Dithiothreitol (DTT) or β-mercaptoethanol | [1][2] |

| DTT Concentration for Reversal | 50 - 100 mM | [7][8] |

| Reversal Incubation Time | 10 - 30 minutes | [7][8] |

| Reversal pH | 8.3 - 8.5 | [7] |

Experimental Protocols

General Protocol for Reversible Protein Modification with EMTS

This protocol provides a general workflow for the reversible modification of a protein with EMTS and subsequent analysis.

Materials:

-

Purified protein of interest

-

This compound (EMTS)

-

Amine-free buffer (e.g., PBS or HEPES, pH 7.0-8.0)

-

Anhydrous DMSO or water for dissolving EMTS

-

Dithiothreitol (DTT)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reagents for protein activity assay

-

Mass spectrometer (for verification of modification)

Procedure:

-

Protein Preparation:

-

Buffer exchange the purified protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Buffers containing primary amines like Tris should be avoided as they can react with EMTS.

-

Adjust the protein concentration to 1-10 mg/mL.[9]

-

-

EMTS Solution Preparation:

-

Immediately before use, prepare a stock solution of EMTS (e.g., 100 mM) in anhydrous DMSO or water. MTS reagents can hydrolyze in aqueous solutions over time.[2]

-

-

Modification Reaction:

-

Add the EMTS stock solution to the protein solution to achieve the desired final concentration (typically 1-10 mM). A molar excess of EMTS to protein is generally used.

-

Incubate the reaction mixture for 5-30 minutes at room temperature. The optimal time and concentration should be determined empirically for each protein.

-

-

Removal of Excess EMTS:

-

To stop the reaction and remove unreacted EMTS, pass the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired buffer.

-

-

Analysis of Modified Protein:

-

Activity Assay: Perform a functional assay to determine the effect of the modification on the protein's activity.

-

Mass Spectrometry: Analyze the modified protein by mass spectrometry to confirm the modification and determine the number of modified cysteines. The modification with an ethyl group from EMTS will result in a mass increase of +60.02 Da per modified cysteine.

-

-

Reversal of Modification:

-

Removal of DTT:

-

Remove excess DTT and the cleaved ethyl-thiol group by size-exclusion chromatography.

-

-

Analysis of Restored Protein:

-

Repeat the activity assay and mass spectrometry analysis to confirm the restoration of the protein's function and the removal of the modification.

-

Mass Spectrometry Analysis of EMTS-Modified Proteins

Mass spectrometry is a powerful technique to confirm and characterize the modification of proteins by EMTS.

Sample Preparation for Mass Spectrometry:

-

After the modification reaction and removal of excess EMTS, the protein sample can be prepared for either "top-down" (intact protein) or "bottom-up" (peptide-based) proteomics analysis.

-

For bottom-up analysis, the protein is typically denatured, reduced (if not analyzing the EMTS modification itself), alkylated (to cap any remaining free cysteines), and then digested with a protease such as trypsin.[10][11]

-

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Data Analysis:

-

In the mass spectrum, peptides containing a cysteine residue modified by EMTS will exhibit a mass shift of +60.02 Da.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptides and pinpoint the exact location of the modification within the peptide sequence.[10]

Application in Studying Signaling Pathways: Redox Regulation of EGFR

While direct studies employing EMTS to investigate the Epidermal Growth Factor Receptor (EGFR) signaling pathway are not extensively documented, the known redox regulation of this pathway through cysteine modifications makes it a prime candidate for such investigations. The EGFR signaling cascade is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[13][14]

The activity of EGFR is modulated by reactive oxygen species (ROS) through the oxidation of a critical cysteine residue (Cys797) in its kinase domain.[13][15] Oxidation of Cys797 to sulfenic acid enhances the kinase activity of EGFR.[15]

EMTS could be employed as a tool to mimic or probe the effects of cysteine modification in the EGFR signaling pathway. By reversibly modifying accessible cysteine residues, researchers could investigate their role in EGFR activation, dimerization, and downstream signaling events.

By using EMTS to modify Cys797 or other accessible cysteines, researchers could:

-

Investigate the impact of a stable, yet reversible, modification on EGFR kinase activity.

-

Study how such modifications affect the binding of ATP or EGFR inhibitors.

-

Elucidate the role of specific cysteine residues in the protein-protein interactions that are critical for downstream signaling.

Conclusion

This compound is a powerful and versatile reagent for the reversible modification of cysteine residues in proteins. Its specificity, rapid reactivity, and the reversibility of the modification make it an invaluable tool for researchers in academia and the pharmaceutical industry. The ability to transiently block cysteine function allows for detailed studies of protein structure-function relationships and the role of specific cysteine residues in complex biological processes like cellular signaling. As our understanding of the "cysteineome" and its role in health and disease expands, reagents like EMTS will continue to be instrumental in advancing our knowledge and in the development of novel therapeutic strategies.

References

- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 10. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of post-translational modifications by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]

- 13. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Methanethiosulfonate: A Versatile Tool for Probing Protein Structure and Function in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Methanethiosulfonate (EMTS) is a sulfhydryl-reactive reagent that has emerged as a powerful tool in biochemical research for the selective modification of cysteine residues in proteins. Its ability to form a mixed disulfide bond with the thiol group of cysteine allows for the introduction of an ethylthio (-SEt) group, providing a means to investigate protein structure, function, and interactions. This technical guide provides a comprehensive overview of the applications of EMTS, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

EMTS reacts specifically and rapidly with thiol groups to form mixed disulfides.[1] This reactivity makes it an ideal probe for methods like Substituted Cysteine Accessibility Method (SCAM), which is used to map the solvent accessibility of cysteine residues and infer structural information about proteins, particularly membrane proteins like ion channels.[1][2][3]

Core Applications in Biochemical Research

The primary application of EMTS revolves around its ability to covalently modify cysteine residues. This modification can be used in several ways to gain insights into protein biology.

Probing Protein Structure with Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique to study the structure and conformational changes of proteins.[1][2][3] The method involves introducing a cysteine residue at a specific position in a protein through site-directed mutagenesis. The accessibility of this engineered cysteine to modification by EMTS and other methanethiosulfonate (MTS) reagents provides information about its location and environment within the protein structure. For instance, in transmembrane proteins, the reactivity of a cysteine residue with a membrane-impermeant reagent can indicate whether it is exposed to the extracellular or intracellular solvent.

A key aspect of SCAM is the use of a series of n-alkyl-MTS reagents of varying sizes, including EMTS. By observing which reagents can access and modify the cysteine, researchers can estimate the dimensions of a channel pore or binding pocket.[4][5][6] For example, a study on GABA-A receptors used a range of n-alkyl-MTS reagents, from methyl-MTS to n-decyl-MTS, to probe the distance between the anesthetic etomidate and a specific residue in its binding site.[4][6]

Investigating Enzyme Active Sites and Kinetics

The catalytic activity of many enzymes relies on the presence of a reactive cysteine residue in their active site. EMTS can be used to selectively modify this cysteine, often leading to a change in enzyme activity. By studying the kinetics of this modification and its effect on substrate binding and catalysis, researchers can gain valuable information about the role of the active site cysteine.[7][8] For instance, the use of MTS reagents can help in understanding the conformational dynamics of enzyme active site loops.[9]

Studying Protein-Protein Interactions

EMTS can be employed to investigate the interfaces of protein-protein interactions. If a cysteine residue is located at the interaction interface, its accessibility to EMTS will be altered upon the formation of the protein complex. By comparing the modification rate of the cysteine in the free and complexed states, the binding interface can be mapped.

Probing Redox Signaling Pathways

Cysteine residues are key players in redox signaling, as their thiol groups can undergo various reversible and irreversible oxidative modifications.[2][4][5][9][10] While not as commonly used as other redox probes, EMTS can be utilized to "trap" the reduced state of a specific cysteine residue, preventing its participation in redox reactions. This allows for the study of the functional consequences of blocking a particular redox-sensitive cysteine in a signaling pathway. The modification of cysteine residues by reactive oxygen species (ROS) can lead to changes in protein function and the activation or inhibition of signaling cascades.[2][4][10]

Quantitative Data on EMTS Applications

The following tables summarize quantitative data from various studies that have utilized EMTS and other MTS reagents for protein modification.

| Parameter | Value | Protein/System | Reference |

| Concentration | 300 µM | α1β3M286Cγ2L GABA-A Receptors | [4][6] |

| 50 µM - 300 µM | α1L232Wβ3M286Cγ2L GABA-A Receptors | [11] | |

| Exposure Time | 30 seconds | α1β3M286Cγ2L GABA-A Receptors | [4][6] |

| 30 - 180 seconds | α1L232Wβ3M286Cγ2L GABA-A Receptors | [11] | |

| Effect on Protein Function | Increased etomidate modulation | α1β3M286Cγ2L GABA-A Receptors | [4][6] |

| No significant change in GABA sensitivity | α1β3M286Cγ2L GABA-A Receptors | [4][6] | |

| Persistently reduced propofol enhancement | α1L232Wβ3M286Cγ2L GABA-A Receptors | [11] |

Table 1: Experimental Parameters for EMTS Modification of GABA-A Receptors. This table provides examples of the concentrations and exposure times used for modifying specific cysteine mutants of the GABA-A receptor with EMTS and the resulting functional consequences.

| Reagent | Concentration | Exposure Time | Effect on α1L232Wβ3M286Cγ2L Receptors | Reference |

| Methyl-MTS | 300 µM | 30 s | No significant effect | [11] |

| Ethyl-MTS | 300 µM | 30 s | Persistent reduction in propofol enhancement | [11] |

| n-Propyl-MTS | 300 µM | 30 s | Persistent reduction in propofol enhancement | [11] |

| n-Butyl-MTS | 300 µM | 30 s | Persistent reduction in propofol enhancement | [11] |

| n-Pentyl-MTS | 100 µM | 90 s | Persistent reduction in propofol enhancement | [11] |

| n-Hexyl-MTS | 100 µM | 90 s | No significant effect | [11] |

| n-Octyl-MTS | 50 µM | 180 s | No significant effect | [11] |

| n-Decyl-MTS | 50 µM | 180 s | No significant effect | [11] |

Table 2: Comparative Effects of n-Alkyl-MTS Reagents. This table illustrates the differential effects of a series of MTS reagents on a specific GABA-A receptor mutant, highlighting the importance of the alkyl chain length in probing steric hindrance.

Experimental Protocols

This section provides a generalized protocol for the modification of cysteine residues in a purified protein with EMTS. It is important to note that optimal conditions (e.g., concentration, incubation time, temperature, and pH) should be determined empirically for each specific protein and experimental goal.

General Protocol for EMTS Modification of a Purified Protein

Materials:

-

Purified protein containing one or more cysteine residues.

-

This compound (EMTS).

-

Anhydrous Dimethyl Sulfoxide (DMSO) for preparing EMTS stock solution.

-

Reaction buffer (e.g., PBS or HEPES, pH 7.0-8.0). Buffers should be free of primary amines (like Tris) and thiols (like DTT or β-mercaptoethanol).

-

Quenching reagent (e.g., L-cysteine or DTT).

-

Desalting column or dialysis cassette for removing excess reagents.

Procedure:

-

Protein Preparation:

-

Ensure the purified protein is in a suitable reaction buffer at a known concentration. If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.

-

If the protein contains disulfide bonds that need to be reduced to make cysteines available for modification, treat the protein with a reducing agent like DTT or TCEP. Crucially, the reducing agent must be completely removed before adding EMTS. This can be achieved by a desalting column or dialysis.

-

-

Preparation of EMTS Stock Solution:

-

EMTS is sensitive to water.[12] Prepare a fresh stock solution of EMTS in anhydrous DMSO immediately before use. A typical stock concentration is 100 mM.

-

-

Modification Reaction:

-

Add the EMTS stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of EMTS over the protein is a common starting point.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light if any component is light-sensitive.

-

-

Quenching the Reaction:

-

To stop the modification reaction, add a quenching reagent such as L-cysteine or DTT to a final concentration that is in excess of the initial EMTS concentration. Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagents:

-

Remove unreacted EMTS and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Verification of Modification:

-

The extent of modification can be determined using mass spectrometry. The addition of an ethylthio group (-S-CH2CH3) results in a mass increase of 60.12 Da per modified cysteine.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a valuable reagent for the biochemical toolkit, offering a specific and efficient means to probe the structure and function of proteins through cysteine modification. Its application in techniques like SCAM has significantly advanced our understanding of complex protein systems, particularly in the field of membrane protein biology. Furthermore, its utility in studying enzyme mechanisms and protein-protein interactions underscores its versatility. As proteomics and structural biology continue to evolve, the creative application of chemical probes like EMTS will undoubtedly continue to provide novel insights into the intricate world of protein science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]

- 3. A Workflow of MS/MS Data Analysis to Maximize the Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Posttranslational modification of cysteine in redox signaling and oxidative stress: Focus on s-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-thiolation mimicry: quantitative and kinetic analysis of redox status of protein cysteines by glutathione-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Architectural Landscape of Proteins: An In-depth Technical Guide to Ethyl Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl Methanethiosulfonate (EMTS) as a tool for elucidating protein topology. It delves into the underlying chemical principles, offers detailed experimental methodologies, and presents a framework for data interpretation, empowering researchers to effectively utilize this technique in their studies of protein structure and function.

Introduction: Unveiling Protein Topology with Cysteine Accessibility Mapping

Understanding the three-dimensional structure of a protein is paramount to deciphering its biological function. Substituted Cysteine Accessibility Mapping (SCAM) is a powerful biochemical technique used to probe the local environment of specific amino acid residues within a protein.[1][2] This method involves introducing cysteine residues at desired positions through site-directed mutagenesis and then assessing their accessibility to sulfhydryl-reactive reagents.[1][2] The reactivity of these engineered cysteines provides valuable information about their location within aqueous cavities, such as ion channel pores or transporter lumens, and their exposure to the solvent.[1]

This compound (EMTS) is a thiol-reactive compound that plays a significant role in SCAM. By covalently modifying accessible cysteine residues, EMTS allows researchers to map the topography of proteins, particularly membrane proteins, and to investigate conformational changes associated with protein function.[3] The choice between membrane-permeant and impermeant reagents is crucial for distinguishing between intracellular and extracellular domains of membrane proteins.[4]

The Chemical Underpinnings: Mechanism of Action

The utility of EMTS in protein topology studies stems from its specific and efficient reaction with the sulfhydryl (thiol) group of cysteine residues. The core of this reaction is the formation of a disulfide bond, a covalent linkage between the sulfur atom of the cysteine and the ethylthio group of EMTS.

The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion (-S⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide (Protein-S-S-CH₂CH₃) and the release of the methanesulfinate ion (CH₃SO₂⁻). The reaction is highly dependent on pH, with optimal rates typically observed in the slightly alkaline range (pH 7.2-8.5), where a significant portion of the cysteine sulfhydryl groups are in the more reactive thiolate form.[5]

Experimental Protocols: A Step-by-Step Guide

This section outlines a generalized protocol for using EMTS in cysteine accessibility mapping. Researchers should note that specific parameters may require optimization based on the protein of interest and the experimental system.

Protein Preparation: The Foundation of the Experiment

-

Site-Directed Mutagenesis: The initial and most critical step is the generation of single-cysteine mutants of the target protein. A "cysteine-less" version of the protein, where all native, non-essential cysteines are mutated to a non-reactive amino acid like serine or alanine, often serves as a negative control and the backbone for introducing single cysteines at desired locations.[1] Standard molecular biology techniques are employed for this purpose.

-

Protein Expression: The cysteine mutants are then expressed in a suitable system, such as Xenopus oocytes, cultured mammalian cells (e.g., HEK293T), or bacteria, depending on the nature of the protein and the experimental goals.[1]

The Labeling Reaction: Modifying Accessible Cysteines

This protocol is adapted for labeling surface-expressed proteins in adherent cells.

Materials:

-

Cultured cells expressing single-cysteine mutants of the protein of interest.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound (EMTS) stock solution (e.g., 100 mM in DMSO).

-

Quenching solution (e.g., 100 mM L-cysteine or DTT in PBS).

-

Lysis buffer appropriate for the downstream analysis.

Procedure:

-

Cell Culture: Plate the transfected or transduced cells onto appropriate culture dishes.

-

Washing: Gently wash the cells twice with PBS to remove any residual culture medium.

-

EMTS Preparation: Prepare a working solution of EMTS by diluting the stock solution in PBS to the desired final concentration (typically in the range of 1-10 mM). The optimal concentration should be determined empirically.

-

Labeling: Add the EMTS working solution to the cells and incubate for a specific duration (e.g., 1-15 minutes) at room temperature. The incubation time is a critical parameter that needs to be optimized.

-

Quenching: Terminate the reaction by removing the EMTS solution and adding the quenching solution. Incubate for 5-10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS to remove any unreacted EMTS and quenching reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Downstream Analysis: The protein modification can now be assessed using various techniques as described below.

Analysis of Modification: Detecting the Covalent Tag

The successful modification of the cysteine residue by EMTS can be detected through several methods:

-

Mass Spectrometry: This is a powerful technique for identifying the exact site of modification. After proteolytically digesting the protein, the resulting peptides are analyzed by mass spectrometry. A mass shift corresponding to the addition of the ethylthio group (-S-CH₂CH₃) on a cysteine-containing peptide confirms the modification.

-

Functional Assays: For proteins with measurable activity, such as ion channels or transporters, the covalent modification of a cysteine residue within a critical region can lead to a change in function (e.g., altered ion conductance or substrate transport).[6] This functional change can be used as an indirect readout of cysteine accessibility.

-

Western Blotting: If the modification induces a significant conformational change that is recognized by a specific antibody, or if an antibody that specifically recognizes the modified cysteine is available, Western blotting can be used to detect the modification.

Interpreting the Results: From Data to Topology

The interpretation of EMTS labeling experiments, particularly for membrane proteins, relies on the differential permeability of the reagent and its variants across the cell membrane.

Data Presentation: Structuring Your Findings

Clear and concise presentation of quantitative data is essential for the interpretation and communication of scientific findings.

Properties of Methanethiosulfonate (MTS) Reagents

The choice of MTS reagent is critical for the design of a successful SCAM experiment. The table below summarizes the properties of EMTS and other commonly used MTS reagents.

| Reagent | Chemical Name | Charge at Neutral pH | Membrane Permeability |

| EMTS | This compound | Neutral | Permeant |

| MTSEA | --INVALID-LINK-- | Positive | Generally Impermeant |

| MTSET | [2-(Trimethylammonium)ethyl]methanethiosulfonate | Positive | Impermeant |

| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | Impermeant |

Table 1: Comparison of commonly used MTS reagents for cysteine accessibility mapping.

Template for Presenting Experimental Results

When reporting the results of EMTS labeling experiments, a structured table can facilitate the comparison of different mutants and conditions.

| Cysteine Mutant | Condition | Labeling Method | Quantitative Readout (e.g., % Modification, Rate Constant) | Interpretation |

| Cys-less Control | + EMTS | Mass Spectrometry | No modification detected | Negative control |

| Protein-X C100S | + EMTS | Mass Spectrometry | 95% modification of Cys at position Y | Cysteine at position Y is accessible |

| Protein-X C200S | + EMTS | Mass Spectrometry | 5% modification of Cys at position Z | Cysteine at position Z is largely inaccessible |

| ... | ... | ... | ... | ... |

Table 2: A template for summarizing quantitative data from EMTS labeling experiments. Researchers should adapt the "Quantitative Readout" column to the specific method used.

References

- 1. benchchem.com [benchchem.com]

- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMC rectifies the topology of multipass membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Discovering the role of Ethyl Methanethiosulfonate in enzyme inhibition studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Methanethiosulfonate (EMTS) is a valuable tool in the study of enzyme mechanisms and for the development of novel therapeutics. As a member of the methanethiosulfonate (MTS) family of reagents, EMTS is a highly specific covalent modifying agent for cysteine residues. This property allows for the targeted inactivation of enzymes that possess a catalytically active cysteine in their active site, providing a powerful method for elucidating enzyme function and for designing targeted covalent inhibitors. This technical guide provides an in-depth overview of the core principles of EMTS-mediated enzyme inhibition, supported by experimental data and detailed protocols.

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism by which this compound inhibits enzymes is through the specific and covalent modification of the sulfhydryl group (-SH) of cysteine residues. This reaction, known as S-thiolation, results in the formation of a mixed disulfide bond between the enzyme's cysteine and an ethylthio group.

The reaction proceeds via a nucleophilic attack of the deprotonated cysteine (thiolate anion, -S⁻) on the sulfur atom of the thiosulfonate group in EMTS. This results in the formation of an S-ethylated cysteine residue on the enzyme and the release of the methanesulfinate anion.

Ethyl Methanethiosulfonate (EMTS) in Redox-Sensitive Protein Investigations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals